N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
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Overview
Description
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a heterocyclic compound that features a thiazole ring fused with a thiophene ring The presence of a bromophenyl group adds to its unique chemical properties
Mechanism of Action
Target of Action
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a synthetic compound that has been studied for its potential biological activities Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities, suggesting they may interact with multiple targets .
Mode of Action
It’s known that the thiazole ring, a key structural component of this compound, is crucial for its biological activity . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This structure allows the compound to interact with its targets in a specific manner.
Biochemical Pathways
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting they may affect multiple biochemical pathways .
Pharmacokinetics
The compound’s solubility and molecular structure, particularly the presence of the thiazole ring, may influence its bioavailability .
Result of Action
Thiazole derivatives have been reported to exhibit antitumor and cytotoxic activities , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea.
Introduction of the Bromophenyl Group: This step involves the bromination of the phenyl ring using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoester, and elemental sulfur.
Coupling of the Thiazole and Thiophene Rings: The final step involves the coupling of the thiazole and thiophene rings through an amide bond formation using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, in the presence of a base like potassium carbonate.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Phenyl-substituted derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar structure but with a chloroacetamide group instead of a thiophene ring.
4-(4-bromophenyl)-2-thiazolamine: Lacks the thiophene ring and carboxamide group.
Uniqueness
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is unique due to the combination of the thiazole and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to similar compounds.
Properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2OS2/c15-10-5-3-9(4-6-10)11-8-20-14(16-11)17-13(18)12-2-1-7-19-12/h1-8H,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUWWHWMKAEPLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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